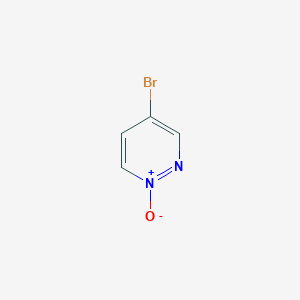

4-Bromopyridazine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-oxidopyridazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-1-2-7(8)6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJTWMSTNXTSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=NC=C1Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699246 | |

| Record name | 4-Bromo-1-oxo-1lambda~5~-pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5753-63-9 | |

| Record name | 4-Bromo-1-oxo-1lambda~5~-pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromopyridazine 1 Oxide and Its Derivatives

Direct N-Oxidation Approaches to Pyridazine (B1198779) Systems

The introduction of an N-oxide group to a pyridazine ring can be accomplished through direct oxidation of the corresponding pyridazine precursor. This method is a fundamental transformation in the synthesis of pyridazine 1-oxides.

Oxidation of Bromopyridazine Precursors

The most direct route to 4-bromopyridazine 1-oxide involves the N-oxidation of 4-bromopyridazine. This precursor, a halogenated diazine, serves as the immediate substrate for the introduction of the oxygen atom onto one of the ring nitrogen atoms. The presence of the bromine atom on the pyridazine ring influences the electronic properties of the heterocyclic system, which in turn can affect the reactivity of the nitrogen atoms towards oxidation.

Exploration of Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents have been explored for the N-oxidation of pyridines and related heterocycles, and these can be applied to the synthesis of this compound. The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity.

Commonly employed oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid, typically acetic acid. The reaction with hydrogen peroxide and acetic acid generates peracetic acid in situ, which then acts as the oxidizing species.

For instance, the N-oxidation of substituted pyridines can be effectively carried out using a combination of hydrogen peroxide and acetic acid. While specific conditions for 4-bromopyridazine are not extensively detailed in readily available literature, general procedures for halopyridines suggest that the reaction is typically conducted at elevated temperatures.

The use of m-CPBA is another prevalent method for N-oxidation. It is a commercially available and relatively stable peroxy acid that can effect the oxidation under mild conditions. The reaction is often carried out in a chlorinated solvent, such as dichloromethane or chloroform, at or below room temperature.

The table below summarizes common oxidizing systems used for the N-oxidation of pyridine (B92270) and its derivatives, which are applicable to 4-bromopyridazine.

| Oxidizing Agent | Typical Solvent | Typical Temperature (°C) |

| H₂O₂ / CH₃COOH | Acetic Acid | 70-80 |

| m-CPBA | Dichloromethane | 0 - 25 |

Halogenation Strategies for Substituted Pyridazine 1-Oxides

An alternative synthetic approach involves the introduction of the bromine atom onto a pre-existing pyridazine 1-oxide scaffold. This strategy relies on the ability of the N-oxide group to modify the reactivity of the pyridazine ring, directing the halogenation to specific positions.

Regioselective Bromination of Pyridazine 1-Oxide Derivatives

The regioselectivity of bromination of pyridazine 1-oxide is a critical aspect of this synthetic strategy. While electrophilic aromatic substitution on pyridazine itself is often challenging, the N-oxide functionality can activate the ring towards electrophilic attack.

Research on the regioselective bromination of fused pyridine N-oxides has shown that specific reagents can direct the halogenation to the C2 position with high selectivity. tcichemicals.com For example, the use of p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromide source has been effective for fused systems. tcichemicals.com While this specific methodology has not been explicitly reported for pyridazine 1-oxide, it suggests that similar strategies involving activation of the N-oxide could be employed to achieve regioselective bromination.

Functional Group Tolerance in Halogenation Reactions

A key consideration in any synthetic transformation is the tolerance of other functional groups present in the molecule. In the context of halogenating substituted pyridazine 1-oxides, the reaction conditions should be mild enough to avoid unwanted side reactions with other substituents. The development of mild brominating agents is therefore crucial for the synthesis of complex, functionalized pyridazine 1-oxide derivatives.

Multi-Step Synthesis from Diverse Pyridazine Precursors

In some cases, a multi-step synthetic sequence is necessary to arrive at this compound, particularly when starting from more readily available or complex pyridazine precursors.

One documented industrial preparation of 4-bromopyridazine involves a four-step process starting from 3,6-dichloropyridazine. google.com This multi-step synthesis highlights a pathway to the key precursor of this compound. The sequence is as follows:

Chlorination: 3,6-Dichloropyridazine is chlorinated to yield 3,4,6-trichloropyridazine. google.com

Hydroxylation: The 3,4,6-trichloropyridazine is then converted to 3,6-dichloro-4-hydroxypyridazine. google.com

Dechlorination: Subsequent removal of the chlorine atoms affords 4-hydroxypyridazine. google.com

Bromination: Finally, the hydroxyl group is replaced with bromine to give 4-bromopyridazine. google.com

Following this multi-step synthesis of the precursor, a final N-oxidation step as described in section 2.1 would yield the target compound, this compound. This illustrates how a combination of different synthetic methodologies can be employed to construct the desired molecule from diverse starting materials.

Conversion of Functionalized Pyridazines to this compound

A significant route to 4-bromopyridazine, the precursor to its N-oxide, involves the chemical modification of readily available pyridazine derivatives. An industrial-scale synthesis, for instance, utilizes 3,6-dichloropyridazine as a starting material. This multi-step process culminates in the formation of 4-bromopyridazine, which can subsequently be oxidized to the target compound, this compound.

The patented industrial method commences with the chlorination of 3,6-dichloropyridazine to yield 3,4,6-trichloropyridazine. This intermediate is then converted to 3,6-dichloro-4-hydroxypyridazine. Subsequent reduction affords 4-hydroxypyridazine. The final step in the synthesis of the brominated core involves the treatment of 4-hydroxypyridazine with a brominating agent such as phosphorus oxybromide. google.com

A typical laboratory procedure for this final bromination step is as follows: 0.5 g of 4-hydroxypyridazine is reacted with 2.5 g of phosphorus oxybromide at 80°C for one hour. The reaction mixture is then worked up to yield 4-bromopyridazine. google.com The subsequent N-oxidation of 4-bromopyridazine to this compound can be achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).

Table 1: Industrial Synthesis of 4-Bromopyridazine

| Step | Starting Material | Reagents | Product |

| 1 | 3,6-Dichloropyridazine | Chlorine | 3,4,6-Trichloropyridazine |

| 2 | 3,4,6-Trichloropyridazine | NaOH | 3,6-Dichloro-4-hydroxypyridazine |

| 3 | 3,6-Dichloro-4-hydroxypyridazine | Palladium on carbon catalyst | 4-Hydroxypyridazine |

| 4 | 4-Hydroxypyridazine | Phosphorus oxybromide | 4-Bromopyridazine |

Sequential Functionalization-Oxidation Protocols

An alternative strategy involves the initial N-oxidation of a pyridazine derivative, followed by the introduction of the bromine substituent at the 4-position. This approach can offer advantages in terms of regioselectivity and reactivity. The pyridazine N-oxide moiety can direct subsequent electrophilic substitution reactions.

While a direct protocol for the sequential functionalization-oxidation to produce this compound is not extensively detailed in the available literature, the principles of this approach are well-established in heterocyclic chemistry. For instance, the oxidation of various pyridine derivatives to their corresponding N-oxides is a common transformation, often employing peroxy acids like m-CPBA. mdpi.com The reactivity of these N-oxides towards electrophilic bromination can then be exploited.

A plausible, though not explicitly documented, synthetic sequence could involve:

N-oxidation of a suitable pyridazine precursor: A pyridazine derivative with a directing group or a readily displaceable group at a position other than C4 could be N-oxidized.

Bromination at the 4-position: The resulting pyridazine N-oxide would then be subjected to bromination. The N-oxide group can influence the electronic distribution in the ring, potentially activating the C4 position for electrophilic attack.

This sequential approach allows for the strategic introduction of substituents and can be a valuable tool for accessing a range of functionalized pyridazine N-oxides.

Advances in Green Chemistry and Sustainable Synthesis of this compound

Recent trends in chemical synthesis emphasize the development of environmentally benign and sustainable processes. For the synthesis of this compound and related compounds, green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize safer reagents.

Microreactor Technologies for Enhanced Synthesis

Microreactor technology offers a promising avenue for the safer and more efficient synthesis of heterocyclic N-oxides. The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and mixing, which is particularly advantageous for potentially exothermic oxidation reactions. The use of microreactors can lead to improved yields, higher purity, and enhanced safety profiles compared to traditional batch processes. While the application of microreactors specifically for the synthesis of this compound is not yet reported, the successful N-oxidation of various pyridine derivatives in microfluidic systems suggests its feasibility.

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free reaction conditions is a cornerstone of green chemistry. For the synthesis of brominated heterocycles, solvent-free approaches for the one-pot regioselective synthesis of 4-bromopyrazole derivatives have been reported, demonstrating the potential to eliminate the use of volatile organic solvents. redalyc.orgresearchgate.net These methods often involve grinding the reactants together, sometimes with a solid support, leading to efficient and environmentally friendly transformations. redalyc.orgresearchgate.net

Furthermore, catalyst-free oxidation methods for the synthesis of N-oxides have been explored. For example, the oxidation of pyridine derivatives and tertiary amines to their corresponding N-oxides has been achieved under solvent-free and mild conditions at room temperature using specific oxidizing agents. researchgate.net The application of such catalyst-free and solvent-free methodologies to the synthesis of this compound could significantly enhance the sustainability of its production.

Chemical Reactivity and Mechanistic Investigations of 4 Bromopyridazine 1 Oxide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic and heteroaromatic systems. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The pyridazine (B1198779) ring is inherently electron-deficient, and the introduction of an N-oxide group further enhances its electrophilicity, making it highly susceptible to nucleophilic attack, particularly at the C-4 and C-6 positions. scripps.edustackexchange.com

The bromine atom at the C-4 position of 4-Bromopyridazine 1-oxide is an effective leaving group, readily displaced by a variety of heteroatom nucleophiles. This reactivity allows for the introduction of nitrogen, oxygen, sulfur, and selenium functionalities at this position, providing access to a diverse range of substituted pyridazine 1-oxide derivatives.

This compound reacts with various primary and secondary amines, as well as other nitrogen-containing nucleophiles, to yield the corresponding 4-amino-substituted pyridazine 1-oxides. These reactions are typically conducted in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide generated during the reaction. The N-oxide group plays a crucial role in activating the C-4 position for this substitution. researchgate.net For instance, the reaction of 3-Bromo-4-nitropyridine N-oxide with amines demonstrates facile substitution at the position adjacent to the nitro group, which is analogous to the C-4 position in this compound relative to the N-oxide. researchgate.net

The reaction conditions can be tailored based on the nucleophilicity of the amine and the desired product. Common solvents include alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent | Product | Conditions |

|---|---|---|---|

| Ammonia | NH₃ | 4-Aminopyridazine (B156604) 1-oxide | Liquid ammonia |

| Piperidine | C₅H₁₀NH | 4-(Piperidin-1-yl)pyridazine 1-oxide | Ethanol, reflux |

| Aniline | C₆H₅NH₂ | 4-(Phenylamino)pyridazine 1-oxide | DMF, 100 °C |

| Sodium amide | NaNH₂ | 4-Aminopyridazine 1-oxide | Liquid ammonia |

Oxygen-based nucleophiles, such as alcohols and alkoxides, can also displace the bromide at the C-4 position. Reactions with alkoxides, like sodium methoxide or sodium ethoxide, proceed readily to form 4-alkoxypyridazine 1-oxides. These reactions are typically carried out in the corresponding alcohol as the solvent. The greater nucleophilicity of alkoxides compared to neutral alcohols allows the reaction to occur under milder conditions. Studies on analogous heterocyclic systems, such as 1,2,3-triazine 1-oxides, have shown high selectivity for nucleophilic attack by alkoxides at the C-4 position. nih.gov

Table 2: Examples of SNAr Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent | Product | Conditions |

|---|---|---|---|

| Methoxide | CH₃ONa | 4-Methoxypyridazine 1-oxide | Methanol, reflux |

| Ethoxide | C₂H₅ONa | 4-Ethoxypyridazine 1-oxide | Ethanol, reflux |

| Phenoxide | C₆H₅ONa | 4-Phenoxypyridazine 1-oxide | DMF, heat |

Sulfur and selenium nucleophiles are effective reagents for the functionalization of this compound. wikipedia.org Thiols and their corresponding thiolates react to form 4-(alkylthio)- or 4-(arylthio)pyridazine 1-oxides. Similarly, selenium-based nucleophiles can be used to introduce selenide moieties. nih.gov For example, reaction with sodium thiocyanate can introduce a thiocyanate group, which can be a precursor for other sulfur-containing functionalities. Disulfides can also react, often under reducing conditions, to yield the corresponding thioethers. The high nucleophilicity of sulfur and selenium compounds facilitates these substitution reactions. nih.gov

Table 3: Examples of SNAr Reactions with Sulfur and Selenium Nucleophiles

| Nucleophile | Reagent | Product | Conditions |

|---|---|---|---|

| Thiocyanate | NaSCN | 4-Thiocyanatopyridazine 1-oxide | Acetone, reflux |

| Thiophenoxide | C₆H₅SNa | 4-(Phenylthio)pyridazine 1-oxide | Methanol, rt |

| Phenylselenide | C₆H₅SeNa | 4-(Phenylselanyl)pyridazine 1-oxide | THF, rt |

The N-oxide moiety is paramount to the reactivity of the pyridazine ring in SNAr reactions. scripps.edu It acts as a strong electron-withdrawing group through both inductive and resonance effects, which significantly reduces the electron density of the ring system. This deactivation makes the ring more susceptible to attack by nucleophiles.

Displacement of the Bromine at C-4 with Heteroatom Nucleophiles

Metal-Catalyzed Cross-Coupling Reactions at C-4

In addition to SNAr reactions, the C-4 bromine atom of this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium, nickel, or copper complexes, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com They provide access to a wide array of functionalized pyridazine derivatives that are not readily accessible through other methods.

Common cross-coupling reactions applicable to this compound include the Suzuki, Stille, Heck, and Sonogashira reactions. rsc.orgnih.gov

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds. This is widely used to introduce aryl, heteroaryl, or vinyl groups.

Stille Coupling: Coupling with organostannanes, catalyzed by palladium, to form C-C bonds. It is known for its tolerance of a wide range of functional groups. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl substituents.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. The electron-deficient nature of the pyridazine 1-oxide ring can influence the oxidative addition and reductive elimination steps in the catalytic cycle.

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions at C-4

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenylpyridazine 1-oxide |

| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 4-Vinylpyridazine 1-oxide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)pyridazine 1-oxide |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(Phenylamino)pyridazine 1-oxide |

These metal-catalyzed methods offer a complementary approach to SNAr reactions, significantly broadening the synthetic utility of this compound as a building block in organic synthesis.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and widely utilized set of tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are characterized by their high efficiency, functional group tolerance, and the ability to construct complex molecular architectures from readily available starting materials. The electron-deficient nature of the pyridazine ring, further enhanced by the N-oxide functionality, makes this compound a suitable substrate for these transformations.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond. This reaction is one of the most versatile and widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of the boronic acid reagents.

While the Suzuki-Miyaura coupling is extensively used for the arylation of various heterocyclic systems, specific studies detailing the reaction of this compound are not extensively documented in the surveyed literature. However, the reactivity of similar bromopyridazine systems suggests its potential as a viable coupling partner. For instance, the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids has been successfully demonstrated, employing a Pd(PPh₃)₄ catalyst in a mixture of DME, ethanol, and aqueous Na₂CO₃ at 80 °C. This precedent indicates that this compound would likely undergo similar transformations to yield 4-arylpyridazine 1-oxide derivatives under appropriate catalytic conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Bromopyridazine Derivative Data based on analogous reactions of other bromopyridazine derivatives.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | N/A |

| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | N/A |

| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | N/A |

| (N/A: Not available for this compound in the surveyed literature) |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org It is a powerful method for the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in many natural products and functional materials. nih.gov

Detailed research findings specifically documenting the Sonogashira coupling of this compound are limited in the available scientific literature. Nevertheless, the general applicability of the Sonogashira reaction to a wide range of aryl and heteroaryl bromides suggests that this compound would be a competent substrate. The reaction would be expected to proceed under standard Sonogashira conditions to afford 4-alkynylpyridazine 1-oxide derivatives.

Heck Coupling with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.org This reaction is a versatile method for the synthesis of substituted alkenes. organic-chemistry.org

Specific examples and detailed data tables for the Heck coupling of this compound with various alkenes are not prominently featured in the reviewed literature. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. It is anticipated that this compound would react with various activated and unactivated alkenes under standard Heck conditions to produce 4-vinylpyridazine 1-oxide derivatives.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate. libretexts.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. organic-chemistry.org

The application of the Negishi coupling to this compound has not been extensively reported in the scientific literature. However, the broad scope of the Negishi coupling, which includes a wide variety of heterocyclic halides, suggests that this compound would readily participate in this transformation. The reaction with various aryl-, heteroaryl-, or alkylzinc reagents would provide access to a diverse range of 4-substituted pyridazine 1-oxides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide (or triflate) and an amine. organic-chemistry.orgwikipedia.org This reaction has become a powerful tool for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives. acsgcipr.org

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. These reactions are often advantageous due to the lower cost and toxicity of copper catalysts.

There is a lack of specific studies in the surveyed literature that focus on the copper-mediated cross-coupling reactions of this compound. However, copper catalysis is well-established for the coupling of aryl halides with a range of nucleophiles, including amines, phenols, and thiols. nih.govrsc.org It is plausible that this compound could undergo Ullmann-type reactions with various nucleophiles to afford the corresponding 4-substituted pyridazine 1-oxide derivatives, likely requiring elevated temperatures and the use of a suitable ligand.

Mechanistic Pathways of Transition Metal-Catalyzed Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a versatile substrate in these transformations. The general mechanistic pathways for common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are well-established and are presumed to be operative for this substrate, albeit with potential modulation by the N-oxide moiety. nobelprize.orgwikipedia.orgwikipedia.orgyonedalabs.comlibretexts.org

The catalytic cycle of these reactions typically initiates with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond to form a palladium(II) intermediate. nobelprize.orgwikipedia.orgbyjus.comlibretexts.org The reactivity in this step generally follows the order of halide reactivity: I > Br > Cl. rsc.org

Following oxidative addition, the mechanism diverges depending on the specific cross-coupling reaction:

Suzuki-Miyaura Coupling: The palladium(II) intermediate undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. yonedalabs.comlibretexts.orgmusechem.com The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center. The final step is reductive elimination , where the two organic fragments are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

Heck Reaction: After oxidative addition, the palladium(II) complex coordinates to an alkene. This is followed by a migratory insertion of the alkene into the palladium-carbon bond. wikipedia.orgbyjus.com Subsequent β-hydride elimination releases the substituted alkene product and forms a palladium-hydride species. Finally, reductive elimination of H-X with the aid of a base regenerates the palladium(0) catalyst. byjus.comyoutube.comrsc.orgyoutube.com

Sonogashira Coupling: This reaction involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions, starting with oxidative addition. The copper co-catalyst reacts with a terminal alkyne to form a copper acetylide. wikipedia.orgnrochemistry.comyoutube.comorganic-chemistry.orgTransmetalation then occurs between the palladium(II) complex and the copper acetylide. The subsequent reductive elimination affords the coupled alkyne product and regenerates the palladium(0) catalyst. wikipedia.orgnrochemistry.comyoutube.com

Buchwald-Hartwig Amination: Following the oxidative addition of this compound, the resulting palladium(II) complex coordinates with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org In the presence of a base, the amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination , which forms the new carbon-nitrogen bond and regenerates the palladium(0) catalyst. wikipedia.orglibretexts.orgnih.gov

The presence of the N-oxide functionality in this compound can potentially influence these catalytic cycles. The oxygen atom of the N-oxide can act as a Lewis base and coordinate to the metal center, which may affect the electronic properties of the catalyst and the substrate, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Reactivity and Transformations Involving the N-Oxide Functionality

The N-oxide group in this compound is a key determinant of its chemical reactivity, participating in deoxygenation, rearrangement, and photoinduced transformations.

Deoxygenation Reactions of this compound

The removal of the oxygen atom from the N-oxide functionality, known as deoxygenation, is a common and synthetically useful transformation. This can be achieved using a variety of reagents and conditions. Phosphine-based reagents, such as triphenylphosphine, are classic examples used for the deoxygenation of N-oxides, although this can lead to the formation of phosphine oxide waste. researchgate.netru.nlucd.ie

More environmentally friendly and catalytic methods have been developed. For instance, a sustainable approach utilizes iodide as a catalytic reductant, which is regenerated by formic acid. This system has been shown to be effective for the deoxygenation of various heterocyclic N-oxides. Another catalytic method involves the palladium-catalyzed transfer oxidation of trialkylamines.

Rearrangements and Ring Transformations

Pyridine (B92270) N-oxides and their derivatives are known to undergo rearrangements, often promoted by reagents like acetic anhydride. acs.orgacs.org While specific studies on this compound are not prevalent, analogies can be drawn from the reactivity of substituted pyridine N-oxides. These rearrangements can lead to the formation of various isomeric products.

Photochemically induced ring transformations are also a characteristic feature of pyridazine N-oxides. Upon irradiation, they can undergo ring opening to form transient diazo intermediates, which can then cyclize to yield pyrazole derivatives. This pathway provides a synthetic route to novel heterocyclic scaffolds.

Photoinduced Transformations and Generation of Reactive Species

The photochemistry of pyridazine N-oxides is a particularly interesting area of their reactivity. Upon exposure to ultraviolet light, pyridazine N-oxides can undergo two primary competing photoreactions: photoisomerization and photodeoxygenation. nih.gov The latter process involves the cleavage of the N-O bond and can lead to the generation of atomic oxygen in its triplet ground state (O(³P)), a highly reactive species. nih.gov

The efficiency of this photodeoxygenation and the generation of atomic oxygen can be influenced by the substituents on the pyridazine ring. For instance, the presence of a chlorine atom at the C6 position has been found to be crucial for the efficiency of this photochemical process. nih.gov This suggests that the electronic properties of the substituents play a significant role in dictating the photochemical fate of the pyridazine N-oxide. The generated atomic oxygen can then participate in various oxidation reactions, such as the C-H oxidation of arenes and alkanes. nih.gov

Electrophilic and Radical Functionalizations of the Pyridazine Ring

The electronic nature of the pyridazine N-oxide ring allows for functionalization through electrophilic and radical pathways.

Directed Electrophilic Substitution

The N-oxide group in pyridine N-oxide derivatives is known to be an activating and directing group for electrophilic aromatic substitution. It enhances the electron density of the aromatic ring, particularly at the ortho (2- and 6-) and para (4-) positions, making it more susceptible to attack by electrophiles. While the pyridazine ring itself is electron-deficient, the N-oxide functionality can facilitate electrophilic substitution.

For this compound, electrophilic attack would be expected to be directed to the positions activated by the N-oxide. Halogenation of pyridine N-oxides, for example, can be achieved under various conditions to introduce chloro, bromo, or iodo substituents, often with high regioselectivity. nih.govresearchgate.netnih.govchemrxiv.org The specific regiochemical outcome of electrophilic substitution on this compound would depend on the interplay between the directing effects of the N-oxide group and the existing bromine substituent.

Metallation and Subsequent Electrophilic Trapping

Information regarding the direct metallation and subsequent electrophilic trapping of this compound is not available in the reviewed scientific literature. In principle, the N-oxide functional group can act as a directing group for ortho-metallation, facilitating the deprotonation of an adjacent carbon atom by a strong base. However, without experimental data for this specific compound, any proposed reaction scheme would be speculative.

Studies on the parent pyridazine molecule have demonstrated that regioselective metallation can be challenging. However, the use of specific bases and Lewis acids can direct metallation to particular positions. For instance, chelation with a bidentate Lewis acid has been shown to achieve C4-metallation on pyridazine, while a monodentate Lewis acid can direct ortho-metallation. researchgate.netresearchgate.net Hindered metal-amide bases are also effective for the functionalization of various heteroaromatics. researchgate.net These general principles of directed ortho metallation (DoM) involve the coordination of a lithium base to a directing metalation group (DMG), followed by deprotonation at the adjacent position to form an aryllithium intermediate that can then react with an electrophile. wikipedia.orgorganic-chemistry.orguwindsor.ca

No data tables or specific research findings for the metallation of this compound could be generated based on the available search results.

Radical Reactions and Bond Formation

Specific studies detailing radical reactions and subsequent bond formation involving this compound are not prominently featured in the available chemical literature.

However, research on related pyridazine N-oxides has shown they can participate in reactions involving radical intermediates, particularly through photochemical activation. For example, certain pyridazine N-oxides can serve as photoactivatable precursors for atomic oxygen, a highly reactive radical species. nih.gov This process has been utilized for C─H oxidation reactions. nih.gov Specifically, 3,6-dichloropyridazine N-oxide has been shown to undergo photodeoxygenation to generate an oxidant capable of oxidizing alkanes and arenes. nih.gov The efficiency of this process is dependent on the substitution pattern of the pyridazine ring, with a chlorine atom at the C6 position being crucial for the observed reactivity. nih.gov

General principles of free radical reactions involve initiation (formation of radicals), propagation (reaction of a radical to form a new radical), and termination (destruction of radicals). youtube.comyoutube.comucr.edu These reactions can be used for various transformations, including halogenation of alkanes. ucr.edu While these are fundamental concepts in organic chemistry, their specific application to this compound for bond formation has not been detailed in the searched literature.

No data tables or specific research findings for radical reactions of this compound could be generated based on the available search results.

Advanced Spectroscopic and Structural Elucidation of 4 Bromopyridazine 1 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 4-Bromopyridazine 1-oxide, a complete analysis using one- and two-dimensional NMR techniques would provide unambiguous assignment of all proton and carbon signals, offering deep insight into the molecular framework.

The ¹H NMR spectrum of this compound is expected to display three distinct signals in the aromatic region, corresponding to the three protons on the pyridazine (B1198779) ring. The introduction of the N-oxide group and the bromine atom significantly influences the electronic environment of the ring, leading to characteristic downfield shifts of the neighboring protons compared to the parent pyridazine. The precise chemical shifts and coupling constants would be determined by the positions of these protons relative to the nitrogen atoms, the N-oxide functional group, and the bromine substituent.

Similarly, the ¹³C NMR spectrum would show four signals corresponding to the four carbon atoms of the heterocyclic ring. The carbon atom directly bonded to the bromine (ipso-carbon) is expected to have its chemical shift influenced by the "heavy atom effect," which can cause a shift that is upfield relative to what would be predicted based on electronegativity alone. The other carbon atoms' chemical shifts are influenced by their proximity to the ring nitrogens and the N-oxide group. While detailed experimental data for the complete assignment of this compound are not widely reported in peer-reviewed literature, the expected spectral patterns can be inferred from data on related N-oxide compounds. bldpharm.com

To definitively assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons on the pyridazine ring by revealing correlations between protons that are coupled to each other (typically through two or three bonds).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). HMBC is crucial for identifying the connectivity between quaternary carbons (like the one bonded to bromine) and nearby protons, helping to piece together the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. For a planar molecule like this compound, NOESY can help confirm assignments by showing spatial relationships between adjacent protons on the ring.

While these techniques are standard for structural elucidation, specific studies applying them to this compound are not prominently available in scientific literature.

Variable temperature (VT) NMR studies are performed to investigate dynamic processes such as conformational changes or restricted rotation within a molecule. For a largely planar and rigid molecule like this compound, significant conformational dynamics requiring VT-NMR analysis are not expected under normal conditions. Such studies are more commonly applied to molecules with flexible side chains or those undergoing ring-flipping or tautomerization processes. As of now, specific variable temperature NMR studies focusing on the conformational dynamics of this compound have not been reported in the literature.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. The theoretical monoisotopic mass of this compound is calculated from the masses of the most abundant isotopes of its constituent atoms. This value is critical for confirming the identity of the synthesized compound.

Table 1: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₃BrN₂O |

The mass spectrum of this compound is distinguished by a characteristic isotopic pattern caused by the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in the molecular ion peak appearing as a pair of peaks (M and M+2) of almost equal intensity, which is a clear diagnostic for the presence of a single bromine atom in the molecule.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Isotope Composition | Relative Mass | Predicted Abundance |

|---|---|---|---|

| [M]⁺ | C₄H₃⁷⁹BrN₂O | 173.9480 | ~100% |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and insights into the intermolecular forces that govern crystal packing. While a specific single-crystal X-ray diffraction study for this compound was not available in the surveyed literature, its molecular geometry and intermolecular interactions can be reliably predicted based on analyses of related structures such as pyridazine and other substituted N-oxides. mdpi.comfrontiersin.org

The molecular structure of this compound consists of a six-membered pyridazine ring, a bromine atom at the C4 position, and an oxygen atom coordinated to one of the ring's nitrogen atoms. The pyridazine ring is expected to be essentially planar. The introduction of the N-oxide group and the bromine substituent will induce changes in the electron distribution and geometry compared to the parent pyridazine molecule.

The N-O bond is a key feature, possessing a semi-polar character that influences the electronic properties of the entire ring. thieme-connect.de The C-Br bond length will be consistent with that of a bromine atom attached to an sp²-hybridized carbon in a heteroaromatic system. Bond angles within the ring are expected to deviate slightly from the ideal 120° of a perfect hexagon due to the presence of two adjacent nitrogen atoms and the steric and electronic effects of the substituents.

Table 1: Predicted Bond Parameters for this compound Note: These are estimated values based on general crystallographic data for related compounds, as a specific crystal structure for this compound is not publicly available.

| Parameter | Bond | Expected Length (Å) | Expected Angle (°) |

| Bond Lengths | N-O | ~1.25 - 1.35 | - |

| C-Br | ~1.85 - 1.90 | - | |

| C=N (ring) | ~1.33 - 1.37 | - | |

| C=C (ring) | ~1.37 - 1.40 | - | |

| N-N (ring) | ~1.34 | - | |

| Bond Angles | C-N-N (ring) | ~118 - 122 | - |

| N-N-C (ring) | ~118 - 122 | - | |

| C-C-Br | ~119 - 121 | - |

In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular forces.

Hydrogen Bonding : The molecule lacks conventional hydrogen bond donors (like O-H or N-H). However, the oxygen atom of the N-oxide group is a potent hydrogen bond acceptor. In the presence of co-crystallizing solvents or impurities with donor groups, it would readily participate in hydrogen bonding. In a pure crystal, weak C-H···O interactions may occur between the ring hydrogens and the N-oxide oxygen of adjacent molecules.

π-π Stacking : Heteroaromatic rings frequently engage in π-π stacking interactions. The electron distribution in the pyridazine N-oxide ring is polarized, which can lead to offset or slipped-stacking arrangements to minimize electrostatic repulsion and maximize van der Waals forces. These interactions are a significant factor in the formation of stable crystal lattices.

Halogen Bonding : A notable interaction expected for this molecule is halogen bonding. The bromine atom possesses an electropositive region on its outermost surface, known as a σ-hole, located along the extension of the C-Br bond. This region can act as a Lewis acid, forming an attractive, noncovalent interaction with a Lewis base, such as the negatively polarized oxygen atom of the N-oxide group on a neighboring molecule (C-Br···O). This highly directional interaction can play a crucial role in dictating the supramolecular assembly in the crystal.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.

The vibrational spectrum of this compound is characterized by contributions from the pyridazine ring, the C-Br bond, and the N-O bond.

Table 2: Characteristic Vibrational Frequencies for this compound Note: Wavenumber ranges are based on typical values for the specified functional groups in related aromatic and heteroaromatic compounds. researchgate.netcore.ac.uk

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching | Aromatic C-H | 3000 - 3100 | Medium-Weak | Medium |

| Ring Stretching | C=C, C=N | 1400 - 1650 | Strong-Medium | Strong-Medium |

| N-O Stretching | N→O | 1200 - 1300 | Very Strong | Weak |

| C-H In-plane Bending | Aromatic C-H | 1000 - 1300 | Medium | Medium-Weak |

| C-H Out-of-plane Bending | Aromatic C-H | 750 - 950 | Strong | Weak |

| C-Br Stretching | C-Br | 500 - 650 | Strong | Strong |

The N-O stretching vibration is a particularly diagnostic feature for N-oxides. In heteroaromatic N-oxides, this vibration gives rise to a strong absorption band in the IR spectrum. For pyridine (B92270) N-oxide, this band has been assigned in the region of 1250-1300 cm⁻¹. acs.org Other studies have also identified a characteristic N-O stretching vibration around 832 cm⁻¹ in pyridine N-oxide. oup.com This discrepancy can arise from coupling with other vibrational modes or different interpretations of the spectra. For pyrimidine (B1678525) N-oxides, the strong N-O stretching band is also typically observed between 1255-1300 cm⁻¹. acs.org The electronic nature of substituents on the ring can influence this frequency; electron-withdrawing groups, like bromine, may slightly alter the bond order and shift the frequency. ias.ac.in Therefore, a strong absorption band in the 1200-1300 cm⁻¹ range would be a key identifier for this compound in an IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The electronic spectrum of this compound is expected to be dominated by two main types of transitions:

π → π* Transitions : These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. They typically result in strong absorption bands in the UV region.

n → π* Transitions : These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower energy and have weaker absorption intensity compared to π → π* transitions. wikipedia.org

For pyridazine N-oxides, a characteristic feature is an absorption band in the near-UV or UV-A range (approximately 315–360 nm), which is attributed to the n → π* transition. nih.gov The presence of the N-oxide functionality and the bromine atom, both acting as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent pyridazine molecule. nih.gov This shift moves the absorption profile towards the visible region, a common effect of N-oxidation on heteroaromatic systems. nih.gov

Electronic Absorption Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound is dictated by the chromophoric pyridazine 1-oxide core, which is perturbed by the presence of the bromine substituent at the 4-position. The pyridazine 1-oxide moiety contains both π-electrons from the aromatic ring and non-bonding (n) electrons on the oxygen and nitrogen atoms. Consequently, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* electronic transitions.

Generally, for pyridazine N-oxides, the n → π* transitions are observed in the range of 315–360 nm. acs.org These transitions involve the excitation of a non-bonding electron from the oxygen atom of the N-oxide group to an anti-bonding π* orbital of the pyridazine ring. The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals, typically occur at shorter wavelengths and are of higher intensity.

The bromine atom, being a halogen substituent, can influence the electronic transitions through both inductive and resonance effects. Inductively, its electron-withdrawing nature can lower the energy of the molecular orbitals, potentially leading to a blue shift (hypsochromic shift) of the absorption bands. Conversely, through resonance, the lone pairs of electrons on the bromine atom can interact with the π-system of the pyridazine ring, which could result in a red shift (bathochromic shift) of the π → π* transitions. The net effect on the absorption spectrum is a balance of these opposing influences.

A detailed analysis of the electronic spectrum would require high-level computational studies or experimental data, which is not extensively available for this specific compound. However, based on the general characteristics of similar heterocyclic N-oxides, the expected electronic transitions for this compound are summarized in the table below.

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Description |

| n → π | 315 - 360 | Weak to Moderate | Excitation of a non-bonding electron from the N-oxide oxygen to a π orbital of the pyridazine ring. |

| π → π | < 300 | Strong | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital within the pyridazine ring system. |

Table 1: Predicted Electronic Absorption Transitions for this compound.

Solvatochromic Studies and Solvent Polarity Effects

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable insights into the nature of the electronic ground and excited states of a molecule. The electronic absorption spectrum of this compound is expected to exhibit solvatochromic shifts due to the polar nature of the N-oxide bond and the potential for specific solute-solvent interactions.

The position of the n → π* and π → π* absorption bands can be influenced by the polarity of the solvent. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

Conversely, for π → π* transitions, an increase in solvent polarity often results in a bathochromic (red) shift. This occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state by polar solvents and a decrease in the transition energy.

For substituted pyridine N-oxides, it has been observed that solvent polarity and hydrogen bonding capabilities play a significant role in the shifting of absorption maxima. Specifically, solvent polarity and polarizability can cause a hypsochromic shift, while hydrogen bond acceptor and donor properties of the solvent tend to induce a bathochromic shift.

While specific experimental data for this compound is not available, a hypothetical trend of the n → π* absorption maximum in a range of solvents with varying polarities is presented below to illustrate the expected solvatochromic behavior.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) of n → π transition* | Expected Shift |

| n-Hexane | 1.88 | 355 | - |

| Dichloromethane | 8.93 | 340 | Hypsochromic |

| Acetone | 20.7 | 335 | Hypsochromic |

| Acetonitrile | 37.5 | 330 | Hypsochromic |

| Ethanol | 24.5 | 325 | Hypsochromic (due to H-bonding) |

| Water | 80.1 | 320 | Hypsochromic (due to H-bonding) |

Table 2: Predicted Solvatochromic Shifts for the n → π Transition of this compound in Various Solvents.*

This predicted trend suggests that this compound would exhibit a negative solvatochromism for its n → π* transition, with the absorption maximum shifting to shorter wavelengths as the solvent polarity and hydrogen bonding capacity increase. Experimental verification is necessary to confirm these predictions and to fully elucidate the complex interplay of solvent effects on the electronic transitions of this compound.

Computational and Theoretical Investigations of 4 Bromopyridazine 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Bromopyridazine 1-oxide, a DFT approach, likely utilizing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation. This geometry optimization process would yield precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure would provide insights into the planarity of the pyridazine (B1198779) ring and the orientation of the bromo and oxide substituents. Furthermore, DFT calculations would provide details about the electronic properties, such as the total energy and the distribution of electron density.

Ab Initio Methods for High-Level Energy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. For a more accurate determination of the electronic energy of this compound, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation, leading to more precise energy calculations. Such calculations would be valuable for determining thermodynamic properties like the heat of formation and for comparing the stability of different isomers or conformers.

Molecular Orbital Analysis

Molecular orbital analysis provides a detailed picture of the distribution and energy of electrons within a molecule, which is crucial for understanding its chemical reactivity and electronic properties.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be distributed over the pyridazine ring and the oxygen atom, while the LUMO would also be located on the ring, particularly on the carbon atoms. A hypothetical data table for such an analysis is presented below.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.5 (Estimated) |

| LUMO Energy | -1.2 (Estimated) |

| HOMO-LUMO Gap (ΔE) | 6.3 (Estimated) |

Charge Distribution and Electrostatic Potential Maps (MEP)

The distribution of electrical charge within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack. The bromine atom would likely exhibit a region of positive potential at its outermost point (a σ-hole), which could participate in halogen bonding.

Prediction and Correlation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) could be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the wavelengths at which the molecule absorbs light. These theoretical spectra would serve as a valuable tool for the identification and characterization of the compound. A hypothetical table of predicted vibrational frequencies is shown below.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Description |

|---|---|---|

| ν(N-O) | 1250 (Estimated) | N-O stretching |

| ν(C-Br) | 680 (Estimated) | C-Br stretching |

| Ring Breathing | 1010 (Estimated) | Pyridazine ring vibration |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ) and aiding in the interpretation of experimental spectra.

The standard approach involves a two-step process. First, the geometry of the molecule is optimized to find its lowest energy conformation. Following this, the NMR shielding tensors are calculated using a method like Gauge-Including Atomic Orbital (GIAO). The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to that of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The N-oxide group, being strongly electron-withdrawing, would significantly influence the electron density of the pyridazine ring, leading to notable deshielding of the ring protons and carbons compared to the parent pyridazine. The bromine atom would further modulate these shifts through its inductive and resonance effects. A hypothetical data table for predicted ¹³C NMR chemical shifts, based on general principles for similar structures, is presented below to illustrate the expected output of such a calculation.

Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is hypothetical and for illustrative purposes only, as specific computational studies were not found.)

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| C3 | ~145-155 |

| C4 | ~120-130 |

| C5 | ~130-140 |

| C6 | ~150-160 |

These predicted values would be instrumental in assigning peaks in an experimental spectrum and confirming the molecular structure.

Vibrational Frequency Calculations (IR, Raman)

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations are employed to determine the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. These calculations also provide IR intensities and Raman activities for each mode, allowing for the generation of a complete theoretical spectrum.

For this compound, a frequency calculation would yield a set of vibrational modes and their corresponding wavenumbers (cm⁻¹). These modes would include:

C-H stretching vibrations of the aromatic ring.

Ring stretching and deformation modes characteristic of the pyridazine core.

The N-O stretching vibration, which is a strong marker for the N-oxide group.

Vibrations involving the C-Br bond.

Theoretical spectra are crucial for assigning experimental bands to specific molecular motions. For instance, computational studies on pyridazinone derivatives have successfully used DFT calculations to assign vibrational modes. mdpi.comsemanticscholar.org A comparison between the calculated and experimental spectra can confirm the presence of specific functional groups and provide insight into the molecular structure.

Table 2: Representative Calculated Vibrational Frequencies for a Heterocyclic N-oxide (Note: This is generalized data to illustrate the type of information obtained.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Ring C=C/C=N Stretch | 1400-1600 |

| N-O Stretch | 1200-1300 |

| C-H In-plane Bend | 1000-1200 |

| C-Br Stretch | 500-700 |

Electronic Transition Predictions (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.zarsc.org

A TD-DFT study of this compound would identify the key electronic transitions, typically π → π* and n → π* transitions. scielo.org.za The N-oxide functionality and the bromine substituent would influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths. The inclusion of solvent effects in the calculations, often through a Polarizable Continuum Model (PCM), is crucial for achieving good agreement with experimental spectra measured in solution. mdpi.com Computational studies on other heterocyclic compounds have demonstrated that TD-DFT can accurately predict λ_max values, aiding in the interpretation of experimental UV-Vis spectra. mdpi.com

Table 3: Illustrative TD-DFT Output for a Substituted Pyridazine Derivative (Note: This data is hypothetical and for illustrative purposes.)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~350 | 0.05 | n → π |

| S₀ → S₂ | ~280 | 0.45 | π → π |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Energy Barriers

To understand the kinetics of a reaction involving this compound, computational methods can be used to map out the potential energy surface. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

Once the transition state is located, its energy can be compared to that of the reactants to determine the activation energy barrier (ΔE‡). This barrier is a critical factor in determining the reaction rate. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster process. For example, in a hypothetical nucleophilic substitution reaction on the pyridazine ring, DFT calculations would be used to model the approach of the nucleophile, the formation of an intermediate complex (if any), the structure of the transition state, and the final product.

Reactivity Prediction and Site Selectivity Analysis

DFT-based reactivity descriptors are used to predict the most likely sites for electrophilic or nucleophilic attack on a molecule. One of the most common tools for this is the analysis of Fukui functions. gsconlinepress.com The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.

f⁺(r) : Predicts sites for nucleophilic attack (where an electron is added). The atom with the highest f⁺ value is the most likely site for a nucleophile to attack.

f⁻(r) : Predicts sites for electrophilic attack (where an electron is removed). The atom with the highest f⁻ value is the most susceptible to electrophiles.

For this compound, calculating the Fukui indices would reveal the relative reactivity of the different carbon and nitrogen atoms in the ring. gsconlinepress.com The electron-withdrawing N-oxide group would likely make the α and γ positions (C6 and C4) more electrophilic and thus more susceptible to nucleophilic attack. Such analysis is crucial for predicting the regioselectivity of reactions like nitration, halogenation, or nucleophilic substitution. nih.gov

Intermolecular Interaction Analysis

The way molecules pack in a solid state is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal structure. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to various properties, such as the normalized contact distance (d_norm).

A Hirshfeld analysis of this compound would provide:

Visualization of Interactions : Red spots on the d_norm surface highlight close intermolecular contacts, such as hydrogen bonds or halogen bonds.

Given the structure of this compound, one would expect to observe significant Br···N or Br···O halogen bonding, C-H···O hydrogen bonding involving the N-oxide oxygen, and π-π stacking interactions between the pyridazine rings. Studies on other bromo-substituted heterocycles have shown the importance of Br···Br and Br···N interactions in directing the crystal packing. acs.org

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can identify and analyze the nature and prevalence of different types of contacts, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

Table 1: Hypothetical Hirshfeld Surface Analysis Data for this compound

| Intermolecular Contact | Contribution (%) |

| H···H | Data not available |

| Br···H/H···Br | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| C···H/H···C | Data not available |

| Br···Br | Data not available |

| Br···N/N···Br | Data not available |

| Other | Data not available |

| Note: This table represents the type of data that would be generated from a Hirshfeld surface analysis. Currently, no specific experimental or theoretical data is available for this compound. |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density of a molecule to characterize chemical bonds and non-covalent interactions. nih.govresearchgate.net By locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can determine the nature of atomic interactions, classifying them as shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds). orientjchem.orgresearchgate.net

A QTAIM analysis of this compound would elucidate the electronic nature of its intramolecular bonds (e.g., C-Br, N-O, and bonds within the pyridazine ring) and any significant intermolecular interactions present in its crystal structure. This would provide fundamental data on bond strength, ionicity, and the presence of weaker interactions that influence molecular conformation and crystal packing.

Table 2: Hypothetical QTAIM Parameters at Bond Critical Points for this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

| N-O | Data not available | Data not available | Data not available |

| C-Br | Data not available | Data not available | Data not available |

| Intermolecular Br···N | Data not available | Data not available | Data not available |

| Intermolecular O···H | Data not available | Data not available | Data not available |

| Note: This table illustrates the parameters that a QTAIM analysis would provide. Such data is not currently available in the literature for this compound. |

Solvent Effects on Molecular and Supramolecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies on solvent effects typically employ implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models (through molecular dynamics simulations) to understand how the solvent affects molecular geometry, electronic structure, and intermolecular interactions.

For this compound, such studies would investigate how solvents of varying polarity affect its dipole moment, the stability of different conformers, and its ability to form supramolecular assemblies through non-covalent interactions. This information is crucial for understanding its behavior in solution, which is relevant for synthesis, crystallization, and potential applications.

Table 3: Hypothetical Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | Data not available |

| Dichloromethane | 8.93 | Data not available |

| Ethanol | 24.55 | Data not available |

| Water | 80.1 | Data not available |

| Note: This table shows the expected output from a computational study on solvent effects. No such data has been published for this compound. |

Strategic Utilization of 4 Bromopyridazine 1 Oxide in the Design and Synthesis of Advanced Chemical Entities

Role as a Precursor in Complex Heterocyclic Synthesis

The inherent reactivity of 4-Bromopyridazine 1-oxide makes it an ideal starting material for the synthesis of more complex heterocyclic structures. The interplay between the electron-withdrawing bromine atom and the electron-donating N-oxide group creates a unique reactivity profile that can be exploited for the construction of highly functionalized pyridazine (B1198779) cores and for the annulation of additional rings to form fused and bridged systems.

Synthesis of Polysubstituted Pyridazine Derivatives

The bromine atom at the 4-position of the pyridazine 1-oxide ring is a key feature that enables the synthesis of a wide range of polysubstituted pyridazine derivatives. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis. wikipedia.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org Reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4-position with high efficiency and selectivity. wikipedia.orglibretexts.orgorganic-chemistry.orgwikipedia.orgwikipedia.org

For instance, in a Suzuki coupling, this compound can be reacted with a variety of organoboron reagents in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or alkyl substituents. organic-chemistry.orgwikipedia.org Similarly, the Stille coupling utilizes organotin reagents to achieve similar transformations. organic-chemistry.orgwikipedia.orgnrochemistry.comcommonorganicchemistry.com The Buchwald-Hartwig amination provides a powerful method for the introduction of a wide range of primary and secondary amines, leading to the synthesis of 4-aminopyridazine (B156604) 1-oxide derivatives. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org

The general scheme for these transformations is depicted below:

These reactions are highly valued for their broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse library of polysubstituted pyridazine 1-oxides. The resulting products can then be further manipulated, for example, by reduction of the N-oxide to the corresponding pyridazine, to generate an even wider array of complex molecules.

Below is an interactive data table summarizing representative examples of palladium-catalyzed cross-coupling reactions with bromo-substituted N-heterocycles, illustrating the versatility of this approach.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 4-Arylpyridazine 1-oxide |

| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂ | 4-Alkenylpyridazine 1-oxide |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | 4-Aminopyridazine 1-oxide |

Construction of Fused and Bridged Heterocyclic Systems

Beyond the synthesis of substituted pyridazines, this compound serves as a valuable precursor for the construction of more elaborate fused and bridged heterocyclic systems. These complex architectures are often found in biologically active natural products and pharmaceutical agents. The reactivity of the pyridazine N-oxide core can be harnessed in cycloaddition reactions, a powerful class of reactions for ring formation. organic-chemistry.orgwikipedia.orgsigmaaldrich.comlibretexts.org

One of the most prominent examples is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.orgwikipedia.orgsigmaaldrich.comlibretexts.org While specific examples involving this compound as the diene or dienophile are not extensively documented in readily available literature, the general principle of using pyridazine systems in such reactions is established. The electron-deficient nature of the pyridazine ring, further modulated by the bromine and N-oxide substituents, can influence its reactivity in these transformations.

Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of fused ring systems. For example, a substituent introduced at the 4-position via a cross-coupling reaction could contain a reactive functional group that can subsequently react with another position on the pyridazine ring to form a new ring.

Development of Ligands for Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of organic molecules, known as ligands, that can bind to metal ions to form coordination complexes. These complexes have a wide range of applications, from catalysis to materials science and medicine. Pyridazine N-oxides, including derivatives of this compound, are attractive candidates for ligand design due to the presence of multiple potential coordination sites.

Design and Synthesis of Pyridazine N-Oxide Ligands

The synthesis of pyridazine N-oxide ligands derived from this compound can be achieved by leveraging the reactivity of the bromo substituent. By employing the cross-coupling methodologies discussed in section 6.1.1, it is possible to introduce a variety of chelating groups at the 4-position. For example, a substituent containing additional donor atoms, such as nitrogen, oxygen, or sulfur, can be installed to create bidentate or multidentate ligands. nih.govresearchgate.netnih.govsemanticscholar.org

A common strategy involves the introduction of a second heterocyclic ring, such as a pyridine (B92270) or an imidazole, which can act as another coordination site. This can lead to the formation of bidentate ligands that can chelate to a metal center, forming a stable ring structure.

Coordination Behavior with Metal Centers